Khellactone, trans-(+)-
Description
Overview of Furanocoumarin Chemistry in Biological Systems
Furanocoumarins are a class of organic compounds produced by a variety of plants, characterized by a furan (B31954) ring fused with a coumarin (B35378). chemeurope.com This fusion can occur in different ways, leading to linear or angular isomers, with psoralen (B192213) and angelicin (B190584) forming the core structures of these two types, respectively. chemeurope.com Biosynthetically, they are derived from the phenylpropanoid or mevalonate (B85504) pathways. chemeurope.com
These compounds are often involved in plant defense mechanisms against predators. chemeurope.com In biological systems, furanocoumarins are known for a range of activities. For instance, certain furanocoumarins found in grapefruit juice, such as bergamottin (B190657) and dihydroxybergamottin, can interfere with the metabolism of various pharmaceutical drugs. chemeurope.com The study of furanocoumarins is a dynamic field, with research exploring their phototoxic and medicinal properties. rjonco.com Their diverse biological activities, including antioxidative, anti-proliferative, and anti-inflammatory effects, continue to be an area of active investigation. nih.gov
Historical Trajectory of Khellactone (B107364) Research in Phytochemistry
Khellactone and its derivatives are naturally occurring compounds found in various plants, notably within the Apiaceae family, including genera like Ammi, Angelica, and Peucedanum. ontosight.aibiosynth.com The isolation of (+)-trans-Khellactone, along with its cis isomer, has been reported from the alkaline hydrolysis of several dihydropyranocoumarins. acs.org Historically, phytochemical investigations of plants like Peucedanum praeruptorum have identified angular-type pyranocoumarins, including various khellactone esters, as major active components. scispace.com For example, (+)-trans-khellactone has been isolated from the roots of Peucedanum wulongense. chemfaces.com The ongoing research into plants from the Apiaceae family continues to reveal new khellactone derivatives and expand our understanding of their distribution and chemical diversity in the plant kingdom. mdpi.comresearchgate.net
Significance of Stereochemistry in Natural Product Bioactivity
The biological activity of natural products is often intrinsically linked to their three-dimensional structure, or stereochemistry. In the case of khellactone, the spatial arrangement of atoms is critical. The designation of trans-(+)- specifies a particular stereoisomer. The importance of this stereospecificity is highlighted by the fact that different isomers of a compound can exhibit vastly different biological effects.
For khellactone derivatives, the configuration at the C-3′ and C-4′ positions of the dihydropyran ring plays a determinant role in their metabolic profiles and biological activities. mdpi.comresearcher.life For instance, studies on anti-HIV agents derived from khellactone have shown that the activity is highly stereoselective; the 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone is a potent inhibitor, while its diastereoisomers are significantly less active. scispace.com This underscores the principle that specific stereochemical arrangements are crucial for the precise molecular interactions with biological targets that underpin their pharmacological effects. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
20516-17-0 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(9S,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |
InChI Key |
HKXQUNNSKMWIKJ-YPMHNXCESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Origin of Product |
United States |
Isolation and Characterization Methodologies for Khellactone, Trans +
Discovery and Isolation from Plant Sources
The initial discovery and isolation of trans-(+)-Khellactone are intrinsically linked to the phytochemical investigation of plants belonging to the Apiaceae family. biosynth.com Notably, it has been identified as a natural product within Peucedanum wulongense and can be specifically sourced from its roots. targetmol.comchemfaces.commedchemexpress.com Further research has confirmed its presence in other species of the same family, highlighting the chemotaxonomic significance of this compound. biosynth.com
The general procedure for its isolation from plant material begins with the collection and processing of the relevant plant parts, typically the roots. These are dried and powdered to increase the surface area for efficient extraction. researchgate.net The powdered material is then subjected to extraction with a suitable solvent. While various solvents can be employed, hexane (B92381) has been specifically mentioned for the extraction of related khellactone (B107364) esters. researchgate.net This initial extraction yields a crude mixture containing a diverse array of phytochemicals.
Advanced Extraction and Purification Protocols
Following the initial extraction, a series of chromatographic techniques are employed to isolate trans-(+)-Khellactone from the complex crude extract. Column chromatography is a fundamental step in this process. Normal-phase column chromatography using silica (B1680970) gel is a common practice, often with a gradient elution system of solvents like hexane and ethyl acetate. For further refinement and to achieve high purity, reversed-phase high-performance liquid chromatography (HPLC) is frequently utilized. nih.gov C18 columns are standard for this purpose, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures.
In some instances, specialized techniques such as recycling high-performance liquid chromatography (R-HPLC) have been adopted to enhance the separation efficiency of khellactone isomers. researchgate.net This method has proven effective in obtaining isomerically pure substances, which is crucial for accurate characterization and biological activity studies. researchgate.net The purity of the isolated compound is often assessed using methods like ultra-performance liquid chromatography-charged aerosol detection (UPLC-CAD) and photodiode array (PDA) detection. researchgate.net
Table 1: Extraction and Purification Parameters for Khellactone Derivatives
| Parameter | Method/Condition | Purpose | Reference |
| Initial Extraction | Soxhlet extraction with hexane | To obtain a crude extract from the powdered plant material. | researchgate.net |
| Primary Purification | Normal-phase column chromatography (Silica gel) | To separate major compound classes. | |
| Elution System | Gradient of hexane-ethyl acetate | To selectively elute compounds based on polarity. | |
| Fine Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high purity of the target compound. | nih.gov |
| HPLC Column | C18 reverse-phase | Standard for separation of moderately polar compounds. | |
| HPLC Mobile Phase | Acetonitrile-water mixtures | To control the retention and separation of compounds. | |
| Advanced Separation | Recycling HPLC (R-HPLC) | To improve the separation of closely related isomers. | researchgate.net |
| Purity Analysis | UPLC-CAD, PDA | To confirm the purity of the isolated compound. | researchgate.net |
Advanced Structural Elucidation Techniques for Khellactone, trans-(+)-
Spectroscopic Analysis for Stereochemical Assignment
The determination of the precise three-dimensional structure, or stereochemistry, of trans-(+)-Khellactone relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide foundational information about the carbon-hydrogen framework of the molecule. researchgate.netclockss.org
For the unambiguous assignment of stereochemistry, two-dimensional (2D) NMR experiments are indispensable. longdom.org Techniques such as Correlation Spectroscopy (COSY) help establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry. researchgate.netlongdom.org The coupling constant between H-3' and H-4' in the ¹H NMR spectrum is a key indicator of the trans or cis configuration of the dihydropyran ring. clockss.org
Circular Dichroism (CD) spectroscopy is another powerful tool used to determine the absolute configuration of chiral molecules like trans-(+)-Khellactone. researchgate.nete3s-conferences.org The sign of the Cotton effect in the CD spectrum can be correlated to a specific absolute configuration, often with the aid of computational calculations. researchgate.net For instance, the CD spectrum of (+)-cis-khellactone has been shown to be indicative of the (3′S,4′S) absolute configuration. researchgate.net Vibrational Circular Dichroism (VCD) Exciton Chirality has also been successfully applied to assign the absolute configuration of khellactone derivatives. researchgate.net
Table 2: Spectroscopic Data for Khellactone Derivatives
| Technique | Observation | Interpretation | Reference |
| ¹H NMR | Coupling constant (J) of H-3' and H-4' | Differentiates between cis and trans isomers. | clockss.org |
| ¹³C NMR | Chemical shifts of C-3' and C-4' | Provides information on the electronic environment of the chiral centers. | researchgate.netresearchgate.net |
| COSY | Correlation cross-peaks | Establishes through-bond proton connectivities. | longdom.org |
| NOESY | Through-space correlations (e.g., between H-3' and H-4') | Confirms relative stereochemistry. | researchgate.net |
| Circular Dichroism (CD) | Sign of the Cotton effect | Helps in assigning the absolute configuration. | researchgate.netresearchgate.netresearchgate.net |
| VCD | Exciton chirality | Provides an independent method for absolute configuration assignment. | researchgate.net |
Mass Spectrometry for Fragmentographic Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of trans-(+)-Khellactone. premierbiosoft.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
In addition to molecular weight determination, mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) and employing tandem mass spectrometry (MS/MS), is invaluable for structural elucidation through the analysis of fragmentation patterns. researchgate.netscribd.commdpi.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used. clockss.orgscribd.com The fragmentation of the molecular ion in the mass spectrometer produces a unique pattern of daughter ions. premierbiosoft.comlibretexts.org By analyzing these fragmentation pathways, researchers can deduce the connectivity of different structural motifs within the molecule. For khellactone derivatives, characteristic losses of ester groups and fragments from the dihydropyran ring are often observed, providing confirmatory evidence for the proposed structure. researchgate.net
Synthetic and Chemoenzymatic Approaches to Khellactone, Trans + and Its Analogues
Total Synthesis Strategies
Total synthesis provides a means to produce complex natural products from simple, readily available starting materials. For trans-(+)-khellactone, the development of stereocontrolled methods has been a primary objective.
Development of Enantioselective Pathways for Khellactone (B107364), trans-(+)-
The key transformation in this sequence is the enantioselective epoxidation of seselin (B192379), an intermediate derived from 7-hydroxycoumarin. acs.org This epoxidation is catalyzed by a chiral iminium salt in nonaqueous conditions, which effectively controls the stereochemistry of the resulting epoxide. acs.orgresearchgate.net The subsequent and final step involves a hydrolytic ring-opening of the seselin epoxide intermediate. acs.org This is achieved by dissolving the epoxide in acetone (B3395972) and treating it with aqueous sulfuric acid, which is later neutralized, to yield (+)-(3′S,4′R)-trans-khellactone. acs.org
Table 1: Enantioselective Total Synthesis of trans-(+)-Khellactone
| Step | Starting Material | Key Reagents/Catalyst | Intermediate/Product | Reported Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | 7-Hydroxycoumarin | Acetal, Thermal Cyclization | Seselin | Good | N/A |
| 2 | Seselin | Chiral Iminium Salt, TPPP | Seselin Epoxide | High | >97% |
| 3 | Seselin Epoxide | Aqueous H₂SO₄, Acetone | (+)-(3′S,4′R)-trans-Khellactone | 95% (for this step) | 97% |
Application of Catalytic Asymmetric Dihydroxylation in Analog Synthesis
Catalytic asymmetric dihydroxylation (AD) is a powerful method for creating chiral diols, which are versatile building blocks in organic synthesis. ic.ac.ukacsgcipr.org The Sharpless asymmetric dihydroxylation, in particular, has been widely applied for the stereoselective oxidation of olefins using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. ic.ac.ukacsgcipr.org
This methodology has been successfully applied in the synthesis of khellactone analogs. For instance, in the synthesis of novel 4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives, Sharpless asymmetric dihydroxylation was a crucial step. nih.gov An advanced intermediate containing a pyrano C ring was subjected to asymmetric dihydroxylation using (DHQ)₂-PHAL as the chiral ligand to produce the corresponding 3′R,4′R-dihydroxy compound with high stereoselectivity. nih.gov This diol was then esterified with (-)-(S)-camphanic chloride to yield the target analog. nih.gov The use of AD is particularly effective for olefins bearing allylic heteroatoms, a structural feature present in khellactone precursors. beilstein-journals.org
Table 2: Asymmetric Dihydroxylation in Khellactone Analog Synthesis
| Reaction | Substrate | Catalyst System | Product | Purpose |
|---|
Semi-Synthesis and Derivatization for Library Generation
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable strategy for generating libraries of related compounds. numberanalytics.comresearchgate.net This approach allows for the creation of novel derivatives with potentially enhanced biological activities or improved physicochemical properties. numberanalytics.comresearchgate.net Common derivatization reactions include alkylation, acylation, oxidation, and reduction. numberanalytics.com
In the context of khellactone, semi-synthesis has been employed to create diverse libraries for biological screening. One study focused on the synthesis of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives. dovepress.com The synthesis began with substituted 7-hydroxycoumarins, which were reacted with 3-chloro-3-methyl-1-butyne (B142711) and subsequently cyclized to form the pyran ring, leading to a series of new khellactone analogs. dovepress.com
Further derivatization strategies have been used to create seco-ring analogs, where one of the rings of the coumarin (B35378) scaffold is opened. For example, seco-C ring DCK analogs were prepared by first protecting the ketone, followed by alkylation with various halides (e.g., methyl iodide, ethyl bromide) to introduce diversity, and then proceeding through reduction and esterification steps. nih.gov These semi-synthetic approaches are crucial for exploring the structure-activity relationships of the khellactone scaffold.
Biosynthetic Pathway Investigations
Khellactone is considered a biosynthetic pioneer for angular-type pyranocoumarins found in plants, particularly in Peucedanum species. dovepress.com While the complete native biosynthetic pathway in plants is still under full elucidation, related enzymatic studies have provided significant insights. Investigations into the biosynthesis of the antibiotic Xiamenmycin have identified enzymes capable of forming the pyran ring characteristic of pyranocoumarins. acs.org
The study revealed a two-enzyme system: XimD, a flavin-dependent monooxygenase, catalyzes the epoxidation of a precursor, and XimE, an epoxide hydrolase, facilitates the subsequent 6-endo cyclization to form the pyran ring. acs.org These enzymes show potential as tools for the chemoenzymatic synthesis of various pyranocoumarins. acs.org
Furthermore, metabolic studies of khellactone derivatives (KDs) in biological systems have identified key transformation pathways, including hydrolysis of ester groups and oxidation of the coumarin core. mdpi.comnih.gov These metabolic processes are primarily mediated by enzymes such as carboxylesterases and cytochrome P450 (CYP) enzymes, particularly CYP3A. mdpi.comnih.gov Understanding these metabolic routes provides clues to the types of enzymatic transformations the khellactone scaffold can undergo, which can inform future biosynthetic and chemoenzymatic research.
Molecular Mechanisms of Action and Target Identification for Khellactone, Trans +
Identification of Direct Molecular Targets
Research into the direct molecular targets of trans-(+)-Khellactone has primarily focused on its interactions with specific enzymes and ion channels, which are crucial for its observed physiological effects.
While the broader class of coumarins is known to interact with a variety of enzymes, specific enzymatic targets for trans-(+)-Khellactone are still under detailed investigation. Research has pointed towards its potential to modulate enzymes involved in inflammatory pathways. For instance, studies on related coumarin (B35378) compounds suggest a capacity to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. However, direct enzymatic inhibition data for trans-(+)-Khellactone remains a subject for further dedicated research.
A significant body of research has highlighted the role of trans-(+)-Khellactone as a modulator of ion channels, particularly those involved in vascular smooth muscle contraction. Its vasorelaxant properties are largely attributed to its effects on calcium (Ca2+) channels.
Studies have demonstrated that trans-(+)-Khellactone can inhibit Ca2+ influx through voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells. This action is considered a primary mechanism for its vasorelaxant effect. The compound has been shown to be a potent Ca2+ antagonist. Furthermore, investigations have explored its interaction with potassium (K+) channels. It is suggested that the opening of Ca2+-activated K+ channels contributes to the vasorelaxation induced by trans-(+)-Khellactone, leading to hyperpolarization of the cell membrane and subsequent closure of VOCCs.
Table 1: Investigated Ion Channel Interactions of trans-(+)-Khellactone
| Ion Channel Type | Effect | Implied Physiological Outcome |
| Voltage-Operated Calcium Channels (VOCCs) | Inhibition of Ca2+ influx | Vasorelaxation |
| Ca2+-activated K+ Channels | Potential opening of channels | Membrane hyperpolarization, contributing to vasorelaxation |
Cellular Pathway Interventions
Beyond direct molecular targets, the effects of trans-(+)-Khellactone are also mediated through its intervention in complex cellular signaling pathways, particularly those governing inflammation and gene expression.
The anti-inflammatory effects of trans-(+)-Khellactone are linked to its ability to modulate key transcription factors that regulate the expression of pro-inflammatory genes. A primary target in this context is the Nuclear Factor-kappa B (NF-κB) pathway. Research indicates that certain coumarins can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for trans-(+)-Khellactone is emerging, its structural similarity to other anti-inflammatory coumarins suggests a similar mechanism of action.
Consistent with its proposed modulation of the NF-κB pathway and enzymatic targets, trans-(+)-Khellactone has been observed to regulate the production of key inflammatory mediators. Studies have shown that it can suppress the synthesis of prostaglandins, which are critical mediators of pain and inflammation. This effect is likely achieved through the inhibition of the COX pathway. Additionally, there is evidence to suggest that it can influence the levels of nitric oxide (NO), another important signaling molecule in inflammation and vasodilation. Specifically, it has been shown to inhibit inducible nitric oxide synthase (iNOS) expression and subsequent NO production in stimulated macrophages.
Table 2: Effects of trans-(+)-Khellactone on Inflammatory Mediators
| Inflammatory Mediator | Effect | Associated Pathway |
| Prostaglandins | Suppression of synthesis | Cyclooxygenase (COX) Pathway |
| Nitric Oxide (NO) | Inhibition of production via iNOS suppression | NF-κB Pathway |
Computational Approaches in Mechanism Elucidation
To further understand the molecular interactions of trans-(+)-Khellactone, computational methods have been employed. Molecular docking studies have been particularly useful in predicting and visualizing the binding of this compound to its potential molecular targets. These in silico approaches can provide insights into the specific binding sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between trans-(+)-Khellactone and target proteins like enzymes and ion channels. Such studies can help to rationalize the observed biological activities and guide the design of future experiments to validate these predicted interactions. For example, docking simulations could be used to compare the binding affinity of trans-(+)-Khellactone to different isoforms of COX or to model its interaction with the pore-forming subunits of calcium channels.
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-protein interactions and to screen for potential drug candidates. Studies on khellactone (B107364) derivatives have identified interactions with several key protein targets.
Research on (-)-cis-khellactone, an isomer of trans-(+)-khellactone, has demonstrated its interaction with soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. nih.govdntb.gov.ua Molecular docking simulations calculated a binding affinity (AutoDock score) of -7.01 kcal/mol for (-)-cis-khellactone within the active site of sEH. nih.gov The stability of this interaction is attributed to specific molecular bonds: the hydroxyl and ketone groups of the khellactone molecule form hydrogen bonds with the amino acid residues Gln384 and Tyr383, respectively. nih.gov Furthermore, a π–π stacking interaction was observed with the Trp336 residue. nih.gov
In other studies, various khellactone derivatives have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are target enzymes in the management of Alzheimer's disease. researchgate.net For instance, one derivative, referred to as PJ13, showed a strong binding affinity of -9.3 kcal/mol with AChE, forming a critical hydrogen bond with the Tyr121 residue. researchgate.net Another derivative, PJ5, exhibited a higher binding affinity of -10.0 kcal/mol with BChE, stabilized by a hydrogen bond with Ser198. researchgate.net
Additionally, analogs of 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) have been studied as potential inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Docking results indicated a strong hydrogen bond forms between the khellactone analog and the NH group of the amino acid Lys101 in the enzyme's binding pocket. nih.gov These findings highlight the capability of the khellactone structure to form stable complexes with various enzymatic targets through specific and directed molecular interactions.
Table 1: Molecular Docking Interactions of Khellactone Derivatives with Protein Targets
| Khellactone Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| (-)-cis-khellactone | Soluble Epoxide Hydrolase (sEH) | -7.01 | Tyr383, Gln384, Trp336 nih.gov |
| PJ13 (3'-angeloyl-4'-(2-methylbutyryl)khellactone) | Acetylcholinesterase (AChE) | -9.3 | Tyr121 researchgate.net |
| PJ5 (senecioyl-4'-angeloyl-khellactone) | Butyrylcholinesterase (BChE) | -10.0 | Ser198 researchgate.net |
| DCK analog | HIV-1 Reverse Transcriptase (RT) | Not specified | Lys101 nih.gov |
Molecular Dynamics Simulations to Understand Binding Stability
Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of a ligand-receptor complex that static docking cannot capture. nih.govmdpi.com
MD simulations have been applied to the complex of (-)-cis-khellactone and soluble epoxide hydrolase (sEH) to analyze the stability of the docked pose. nih.gov These simulations revealed that the binding of the inhibitor is highly dependent on the movement of a specific loop within the enzyme's active site, namely the Trp336–Gln384 loop. nih.govdntb.gov.ua The simulations showed that the hydroxyl and ketone groups of (-)-cis-khellactone maintained a stable distance of approximately 3.5 Å from the residues Ile363 and Thr360, respectively, indicating a persistent and stable interaction over the simulation period. nih.gov
Similarly, MD simulations were used to investigate the binding mode of 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogs with HIV-1 reverse transcriptase. nih.gov These computational studies were crucial in confirming the stability of the interactions predicted by molecular docking and provided a dynamic model of how these inhibitors remain within the enzyme's binding site. nih.gov Such simulations are essential for validating the initial docking results and ensuring that the predicted binding mode is maintained in a dynamic, more biologically relevant environment. schrodinger.com
In Silico Target Identification Methodologies
In silico target identification, also known as reverse docking or target fishing, encompasses a range of computational methods designed to identify the potential protein targets of a bioactive compound. mdpi.com This approach is fundamental for elucidating a compound's mechanism of action or for identifying potential off-target effects. mdpi.comnih.gov
The process typically begins with the three-dimensional structure of a small molecule, such as trans-(+)-Khellactone. This structure is then computationally screened against large databases of protein structures. mdpi.com By predicting the binding affinity of the small molecule to a wide array of proteins, the methods can rank potential biological targets. nih.gov These structure-based approaches are powerful because they can identify binding sites and evaluate the "druggability" of a predicted target, which is its capacity to bind a small molecule in a way that modulates its biological function. nih.gov
Commonly used methodologies in target fishing include inverse virtual screening, which reverses the typical virtual screening process; instead of screening a library of compounds against one target, it screens one compound against a library of targets. nih.gov These computational strategies can significantly narrow the scope of experimental work, reducing the time and cost associated with target validation. mdpi.com
While these in silico target identification methods are well-established, the available research did not specify their application to trans-(+)-Khellactone to identify novel protein targets. The existing computational studies on khellactones have primarily focused on exploring interactions with pre-identified targets like sEH, cholinesterases, and HIV-1 RT. nih.govresearchgate.netnih.gov
Structure Activity Relationship Sar and Stereochemical Impact Studies of Khellactone Derivatives
Stereoisomeric Influences on Biological Activity
The spatial arrangement of atoms within the khellactone (B107364) framework, particularly at the C-3' and C-4' positions of the dihydropyran ring, plays a pivotal role in determining the biological efficacy of its derivatives. The orientation of substituents at these chiral centers gives rise to different stereoisomers, namely cis and trans isomers, each with distinct pharmacological profiles.
Comparative Bioactivity of trans- and cis-Khellactone Enantiomers
Research has consistently demonstrated that the stereochemistry at the C-3' and C-4' positions is a critical determinant of the biological activity of khellactone derivatives. nih.gov Studies have shown that the cis-configuration of substituents is often more potent than the corresponding trans-isomers in various biological assays. nih.govresearchgate.net
For instance, in the context of anti-HIV activity, derivatives of (+)-cis-khellactone have shown remarkable potency. nih.govscispace.com Specifically, the (3’R, 4’R)-(+)-cis-khellactone skeleton has been identified as an optimal structural moiety for anti-HIV activity. acs.orgnih.gov In stark contrast, the diastereoisomers of potent anti-HIV agents like 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone are reported to be at least 10,000 times less active, highlighting the profound impact of stereochemistry. nih.govscispace.com
While the focus has often been on cis-khellactones due to their pronounced bioactivity in certain areas, the biological potential of trans-khellactone (B27147) derivatives continues to be an area of investigation. For example, (+)-trans-khellactone has been detected as a primary metabolite in rats after oral administration of Peucedanum praeruptorum extract. mdpi.com The differing biological effects observed between enantiomers, such as those of praeruptorin A, underscore the stereoselective nature of interactions between these compounds and biological macromolecules. mdpi.com
Role of Hydroxyl and Acyloxy Substituents in Efficacy
The nature and position of hydroxyl and acyloxy groups on the khellactone core are crucial for modulating biological activity. The substituents at the C-3' and C-4' positions have been extensively studied to understand their influence on the efficacy of these compounds. mdpi.com
In the pursuit of potent anti-HIV agents, the presence of two (S)-(−)-camphanoyl groups at the 3'- and 4'-positions of the (3’R, 4’R)-(+)-cis-khellactone skeleton has been found to be optimal. acs.orgnih.gov The replacement of these camphanoyl groups with aromatic acyl groups can lead to a significant loss of anti-HIV activity. acs.org This suggests that the size, shape, and nature of the acyl groups are critical for the interaction with the biological target.
Furthermore, modifications at the 3- and 4-positions of the coumarin (B35378) ring also impact bioactivity. For instance, the introduction of a methyl group at the 3-, 4-, or 5-position of 3′,4′-di-O-(S)-camphanoyl-(3’R, 4’R)-(+)-cis-khellactone resulted in compounds with significantly enhanced anti-HIV potency compared to the parent compound and the standard drug AZT. scispace.comnih.gov Conversely, a methyl group at the 6-position was not favorable for activity. acs.org The introduction of a hydroxymethyl group at the 3-position of 3-methyl DCK also yielded a compound with potent anti-HIV activity. nih.govscispace.com
The type of acyloxy groups at C-3' and C-4' also plays a significant role in other biological activities. For example, in studies on P-glycoprotein (Pgp) inhibitory ability, the 3',4'-cis-configuration of aromatic acyls was found to be more potent than their trans-isomers. nih.gov The presence of an acetoxy group at C3′ and C4′ of the dihydroseselin (B1632921) structure was found to be critical for smooth muscle relaxation. nih.gov
Table 1: Impact of Substituents on Anti-HIV Activity of Khellactone Derivatives
| Compound Name | EC₅₀ (µM) | Therapeutic Index (TI) | Reference |
|---|---|---|---|
| 3',4'-di-O-(S)-(−)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK) | 2.56 x 10⁻⁴ | 136,719 | acs.org |
| 3-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | nih.gov |
| 4-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | nih.gov |
| 5-Methyl-DCK | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | nih.gov |
| 3-Hydroxymethyl-DCK | Potent anti-HIV activity | Similar to DCK | nih.gov |
| AZT | 0.045 | 41,667 | acs.org |
Rational Design Principles for Enhanced Bioactivity
The wealth of data from structure-activity relationship studies has paved the way for the rational design of khellactone derivatives with improved biological profiles. mdpi.com A key principle that has emerged is the critical importance of the stereochemistry at the C-3' and C-4' positions, with the (3’R, 4’R)-(+)-cis-khellactone scaffold being a privileged structure for anti-HIV activity. acs.orgnih.gov
Another guiding principle is the strategic placement and nature of substituents. For instance, the necessity of bulky, chiral acyl groups like (S)-(-)-camphanoyl at the 3'- and 4'-positions for potent anti-HIV activity is well-established. acs.org The observation that small acyl groups or aromatic acyl groups at these positions abolish activity provides clear direction for synthetic efforts. acs.org
Furthermore, SAR studies have revealed that modifications on the coumarin ring itself can lead to significant enhancements in bioactivity. The finding that small alkyl groups at specific positions (3, 4, and 5) of the DCK framework can dramatically increase potency and therapeutic index offers a valuable strategy for optimization. nih.gov The design of analogs with improved water solubility, such as the introduction of a hydroxymethyl group, is another important consideration in the rational design process to enhance pharmacokinetic properties. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling has become an invaluable tool in the quest to design more effective khellactone derivatives. mdpi.com By correlating the structural or property descriptors of a series of compounds with their biological activities, QSAR models can predict the potency of novel, unsynthesized analogs. nih.gov
In the context of khellactone derivatives, 3D-QSAR studies have been successfully employed. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models have been developed for 3',4'-dicamphanoyl-(+)-cis-khellactone (DCK) analogs as anti-HIV agents. nih.gov These models yielded high correlation coefficients, indicating their reliability in predicting the biological activity of new derivatives. nih.gov
The insights gained from these computational models have guided the synthesis of new analogs with polar functional groups at the 3-position, aiming to improve properties like water solubility. nih.gov The subsequent evaluation of these newly designed compounds has often shown a good correlation between the predicted and experimental activities, thereby validating the predictive power of the QSAR models. nih.gov This iterative process of computational design, synthesis, and biological testing accelerates the discovery of lead compounds with enhanced therapeutic potential. mdpi.com
Preclinical Pharmacokinetic and Metabolic Investigations of Khellactone, Trans +
Metabolic Transformations and Pathways
The preclinical metabolic profile of khellactone (B107364) derivatives, including the formation and potential further transformation of trans-(+)-khellactone, is characterized by several key pathways. These biotransformations are crucial in determining the bioavailability and pharmacokinetic properties of this class of compounds. The primary metabolic routes identified are hydrolysis, oxidation, and acyl migration semanticscholar.org.
Hydrolytic Cleavage of Ester Bonds
Hydrolytic cleavage of ester bonds is a predominant metabolic pathway for many khellactone derivatives, which are often esters of trans-(+)-khellactone or its isomers. This process is primarily catalyzed by carboxylesterases and leads to the formation of the corresponding khellactone core and a carboxylic acid semanticscholar.orgamericanpharmaceuticalreview.com.
For instance, the khellactone derivative praeruptorin A (PA) undergoes extensive hydrolysis. Studies have shown that the levorotatory form of PA (lPA) is rapidly hydrolyzed by carboxylesterases in rat plasma, to the extent that the parent compound is undetectable just five minutes after intravenous administration nih.gov. This rapid hydrolysis results in the formation of khellactone enantiomers. While trans-(+)-khellactone itself is a diol and does not possess ester groups for hydrolysis, it is a major product of the hydrolytic cleavage of its esterified precursors semanticscholar.org. The stability of the khellactone ring itself under physiological conditions is generally higher than that of the ester linkages attached to it.
Oxidative Biotransformations
Oxidative biotransformations represent another significant route in the metabolism of khellactone derivatives. These reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system, with a notable contribution from the CYP3A subfamily semanticscholar.org.
In preclinical studies using rat and human liver microsomes, various oxidative metabolites of khellactone derivatives have been identified. For example, the metabolism of praeruptorin A enantiomers leads to the formation of several hydroxylated and other oxidized products nih.gov. While specific oxidative metabolites of trans-(+)-khellactone as a parent compound are not extensively detailed in the available literature, it is understood that the khellactone structure is susceptible to oxidative reactions. These can include hydroxylation at various positions on the aromatic ring or the pyran ring system, potentially leading to the formation of more polar metabolites that are more easily excreted.
Acyl Migration Mechanisms
Acyl migration is a notable metabolic transformation observed in khellactone derivatives that are di-acylated, such as praeruptorin A. This process involves the intramolecular transfer of an acyl group from one hydroxyl group to another on the khellactone core nih.gov. This can result in isomeric metabolites with different pharmacological activities and pharmacokinetic profiles.
For example, in the metabolism of the levorotatory form of praeruptorin A (lPA), acyl migration leads to the formation of (3'R, 4'R)-4'-angeloyl-khellactone and (3'R, 4'R)-3'-angeloyl-khellactone nih.gov. This transformation is mediated by carboxylesterases and can occur in both liver microsomes and plasma nih.gov. The stereochemistry of the hydroxyl groups on the khellactone ring, whether they are in a cis or trans configuration, significantly influences the rate and likelihood of acyl migration nih.gov.
Enzyme Systems Catalyzing Khellactone Metabolism
The metabolism of khellactone derivatives, leading to the formation and potential further breakdown of trans-(+)-khellactone, is catalyzed by specific enzyme systems. The primary enzymes involved are carboxylesterases and the cytochrome P450 3A (CYP3A) subfamily semanticscholar.org.
Carboxylesterases (CEs) are the main enzymes responsible for the hydrolytic cleavage of the ester bonds in khellactone derivatives semanticscholar.orgamericanpharmaceuticalreview.com. These enzymes are ubiquitously present in various tissues, including the liver, intestine, and in the plasma of some species like rats nih.govnih.gov. The high efficiency of CEs in hydrolyzing these esters is a major contributor to the low oral bioavailability of many khellactone prodrugs semanticscholar.org. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the two major forms, with hCE1 being predominant in the liver and hCE2 in the intestine nih.gov.
Cytochrome P450 3A (CYP3A) is the principal enzyme system responsible for the oxidative metabolism of the khellactone scaffold semanticscholar.org. CYP3A4 is the most abundant CYP isozyme in the human liver and is known for its broad substrate specificity, metabolizing a wide range of xenobiotics nih.govmdpi.com. In vitro studies with human liver microsomes have confirmed the role of CYP3A4 in the formation of oxidative metabolites of khellactone derivatives nih.gov. Inhibition of CYP3A4 can significantly alter the metabolic profile and clearance of these compounds chemrxiv.org.
In Vitro and In Vivo Preclinical Metabolic Fate Studies
The metabolic fate of khellactone derivatives, with trans-(+)-khellactone often being a key metabolite, has been investigated in both in vitro and in vivo preclinical models.
In Vitro Studies:
Liver Microsomes: Studies using rat and human liver microsomes have been instrumental in elucidating the metabolic pathways of khellactone derivatives nih.gov. These studies have confirmed that hydrolysis, oxidation, and acyl migration are the predominant transformations nih.gov. For instance, incubations of praeruptorin A with liver microsomes in the presence of a NADPH-regenerating system led to the identification of numerous oxidative metabolites, highlighting the role of CYP enzymes nih.gov. In the absence of NADPH, carboxylesterase-mediated hydrolysis and acyl migration were the primary observed reactions nih.gov.
Plasma: In vitro incubation of certain khellactone esters in rat plasma has demonstrated rapid hydrolysis, indicating the significant role of plasma carboxylesterases in the metabolism of these compounds in this species nih.gov.
In Vivo Studies:
Rat Models: Following oral administration of praeruptorin A enantiomers or racemic mixtures to rats, the parent compounds are often difficult to detect in plasma. Instead, cis-khellactone enantiomers and their diastereoisomer, (+)-trans-khellactone, are observed as the dominant circulating components derived from the administered drug semanticscholar.org. This indicates extensive first-pass metabolism, primarily through hydrolysis, where trans-(+)-khellactone is a major metabolic product. The pharmacokinetic parameters of these metabolites have been characterized, revealing relatively short half-lives for the parent ester compounds semanticscholar.org.
Table of Preclinical Metabolic Findings for Khellactone Derivatives
| Metabolic Process | Enzyme System | Key Findings | Model System | Reference |
| Hydrolysis of Ester Bonds | Carboxylesterases | Rapid cleavage of ester groups, leading to the formation of khellactone cores like trans-(+)-khellactone. | Rat Plasma, Rat and Human Liver Microsomes | semanticscholar.orgnih.govnih.gov |
| Oxidative Biotransformation | Cytochrome P450 (CYP3A) | Formation of various hydroxylated and other oxidized metabolites. | Rat and Human Liver Microsomes | semanticscholar.orgnih.gov |
| Acyl Migration | Carboxylesterases | Intramolecular transfer of acyl groups on the khellactone diol structure. | Rat Plasma, Rat and Human Liver Microsomes | nih.gov |
Advanced Analytical Methodologies for Research on Khellactone, Trans +
Chromatographic Techniques for Purity and Isomer Separation
Chromatography, particularly high-performance liquid chromatography (HPLC), serves as a cornerstone for the analysis of khellactone (B107364) derivatives. molnar-institute.com These techniques are crucial for separating complex mixtures found in natural extracts and for assessing the purity of synthesized compounds. nih.gov
Research on Phlojodicarpus sibiricus and other plant sources rich in coumarins has employed sophisticated HPLC systems coupled with various detectors. nih.govresearchgate.net A common approach involves using reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. chrom-china.com The coupling of HPLC with a Diode Array Detector (HPLC-DAD) allows for the simultaneous monitoring of chromatograms at multiple wavelengths, providing preliminary identification based on the characteristic UV spectra of the coumarin (B35378) chromophore. nih.govmdpi.com
For more definitive analysis, HPLC is frequently interfaced with tandem mass spectrometry (HPLC-MS/MS), often using a triple quadrupole (QQQ) mass analyzer. nih.govrsc.org This combination provides exceptional sensitivity and selectivity, enabling the precise quantification of trans-(+)-Khellactone even in complex biological matrices. nih.gov The fragmentation patterns observed in MS/MS spectra help to confirm the identity of the khellactone core and its various ester derivatives. mdpi.com To enhance the analysis of samples with low concentrations or complex matrices, online solid-phase extraction (SPE) can be integrated into the HPLC-MS/MS system. nih.gov This automated sample preparation step effectively removes interfering substances and concentrates the analytes, leading to improved accuracy and lower limits of detection. nih.gov
| Technique | Column Type | Detector | Primary Application | Reference |
|---|---|---|---|---|
| HPLC | Reverse-Phase (e.g., C18) | DAD (Diode Array Detector) | Purity assessment and profiling of coumarin analogs in extracts. | nih.govchrom-china.com |
| HPLC-MS/MS | Reverse-Phase C18 | Triple Quadrupole (QQQ) MS | Sensitive quantification and structural confirmation of khellactone esters. | nih.govrsc.org |
| Online SPE-LC-MS/MS | Reverse-Phase C18 | Tandem MS | Enantiospecific quantification in complex biological samples like plasma. | nih.gov |
| Achiral-Chiral LC-MS/MS | RP-C18 followed by AD-RH Chiral Column | Tandem MS | Simultaneous chemical and enantiomeric separation of coumarin isomers. | chrom-china.com |
Advanced Spectroscopic Methods for Quantification and Isomeric Distinction
While chromatography separates compounds, spectroscopy is essential for their unambiguous identification and structural elucidation. ontosight.ai Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary spectroscopic tools used in the study of trans-(+)-Khellactone and its isomers. ontosight.ainih.gov
NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure. nih.govnih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H-NMR spectrum allow for the determination of the relative configuration of the protons on the dihydropyran ring, which is key to distinguishing between cis and trans diastereomers. clockss.org For instance, the coupling constants between H-3' and H-4' are typically different for the cis and trans isomers. Furthermore, NMR is used to identify and locate the positions of ester groups attached to the khellactone core. nih.govresearchgate.net
Mass spectrometry, particularly with electrospray ionization (ESI), is used to determine the molecular weight of the compound and to study its fragmentation pathways. mdpi.comresearchgate.net In MS/MS analysis, the parent ion is fragmented, and the resulting daughter ions provide structural clues. For khellactone esters, characteristic neutral losses corresponding to the ester groups are often observed, which helps to identify the specific acyl substituents. mdpi.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. researchgate.net
| Spectroscopic Method | Information Obtained | Application in Khellactone Research | Reference |
|---|---|---|---|
| ¹H-NMR | Proton environment, coupling constants, relative stereochemistry. | Distinguishing between cis and trans khellactone isomers; identifying substituent positions. | nih.govnih.govclockss.org |
| ¹³C-NMR | Carbon skeleton of the molecule. | Confirming the core structure and the presence of all carbon atoms. | nih.govnih.govresearchgate.net |
| ESI-MS/MS | Molecular weight and fragmentation patterns. | Confirming molecular formula and identifying ester groups via neutral loss analysis. | nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl, ester). | General structural confirmation. | ontosight.aiscispace.com |
Chiral Analytical Approaches for Enantiomeric Excess Determination
For chiral molecules like khellactone, determining the enantiomeric excess (ee), a measure of chiral purity, is critical. wikipedia.org An ee of 100% indicates a pure enantiomer, while an ee of 0% represents a racemic mixture. wikipedia.org The separation and quantification of enantiomers require specialized chiral analytical techniques. vt.edu
The most widely used method is chiral High-Performance Liquid Chromatography (chiral HPLC). molnar-institute.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. vt.edu Polysaccharide-based CSPs, such as those derived from amylose (B160209) (e.g., Chiralpak AD) or cellulose, are commonly employed for the enantioseparation of khellactone derivatives. chrom-china.commdpi.com The combination of chiral HPLC with mass spectrometry (chiral LC-MS/MS) offers a powerful platform for the highly selective and sensitive enantiospecific determination of these compounds in various samples. nih.govnih.gov
In addition to chromatographic methods, other advanced approaches have been developed. Derivatization with a chiral agent, such as Mosher's acid (MTPA), converts the enantiomers into diastereomers. figshare.com These diastereomeric esters can often be separated and quantified using standard, non-chiral reverse-phase HPLC. figshare.com
A more novel approach involves using mass spectrometry itself as a tool for chiral recognition. One such method utilizes a chiral selector, like a copper(II) complex with L-phenylalanine, which is introduced into the mass spectrometer. acs.org This selector forms diastereomeric complexes with the khellactone enantiomers in the gas phase. These diastereomeric complexes exhibit different fragmentation efficiencies when subjected to collision-induced dissociation, allowing for the determination of the enantiomeric excess by analyzing the ratios of specific fragment ions. acs.org
| Method | Principle | Example Application | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of (+)- and (-)-khellactone enantiomers using a Chiralpak AD-RH or AS-H column. | chrom-china.commdpi.com |
| Chiral LC-MS/MS | Combines the separation power of chiral HPLC with the sensitivity of mass spectrometry. | Enantiospecific determination of (+)-trans-khellactone and its metabolites in rat plasma. | nih.govnih.gov |
| Mosher's Method (MTPA Esters) | Derivatization with a chiral reagent to form diastereomers, separable by achiral HPLC. | Determination of the absolute configuration of khellactone esters. | figshare.com |
| Chiral Recognition by MS | Formation of diastereomeric complexes in the gas phase with a chiral selector, followed by energy-resolved MS/MS. | Quantifying enantiomeric excess of chiral molecules using a [CuII(l-Phe)2–H]+ selector. | acs.org |
Interdisciplinary and Translational Research Perspectives on Khellactone, Trans +
Integration of Chemical Biology and Pharmacology in Khellactone (B107364) Research
The study of trans-(+)-khellactone and its derivatives exemplifies the powerful synergy between chemical biology and pharmacology. Chemical biology provides the tools to synthesize and modify the khellactone core, creating a diverse library of analogs for pharmacological evaluation. This integration is crucial for elucidating structure-activity relationships (SARs), which dictate how modifications to the khellactone scaffold influence its biological effects.
A significant area of research has been the development of anti-HIV agents based on the khellactone framework. sci-hub.se Synthetic modifications of the dihydroseselin (B1632921) ring of khellactone have led to the identification of potent inhibitors of HIV replication. acs.org For instance, the synthesis of various dihydroseselin analogs and related compounds has been a key strategy in the quest for novel anti-AIDS agents. acs.org These efforts involve not only sophisticated organic synthesis but also detailed pharmacological screening to assess antiviral efficacy and cytotoxicity.
Furthermore, the khellactone scaffold has been explored for its effects on the cardiovascular system. Certain synthetic trans-khellactone (B27147) coumarins have demonstrated significant Ca2+ antagonistic activity, highlighting their potential in the management of cardiovascular diseases. sci-hub.se This line of inquiry requires a close collaboration between synthetic chemists who can create novel derivatives and pharmacologists who can assess their impact on ion channels and vascular smooth muscle.
The versatility of the khellactone core is further underscored by its use as a foundational structure for developing compounds with neuroprotective properties. The integration of chemical synthesis and pharmacological testing is paramount in optimizing these derivatives for potential therapeutic use in neurodegenerative disorders.
Potential Contributions to Drug Discovery Paradigms for Complex Diseases
The unique chemical architecture of trans-(+)-khellactone positions it as a "privileged structure" in drug discovery. nih.govacs.orgethz.chnih.govmdpi.com Privileged structures are molecular scaffolds that can be modified to interact with a variety of biological targets, making them particularly valuable for addressing complex diseases with multifactorial etiologies. nih.govacs.orgethz.chnih.govmdpi.com
Table 1: Investigated Therapeutic Areas for Khellactone Derivatives
| Therapeutic Area | Disease Target | Key Findings |
| Infectious Diseases | HIV/AIDS | Khellactone derivatives have shown potent anti-HIV activity, inhibiting viral replication. sci-hub.se |
| Cardiovascular Diseases | Hypertension | Synthetic khellactone coumarins exhibit Ca2+ antagonistic effects, leading to vasodilation. sci-hub.se |
| Oncology | Various Cancers | Khellactone derivatives have demonstrated inhibitory effects on cancer progression. sci-hub.se |
The application of the khellactone scaffold in the development of anti-HIV agents is a prime example of its contribution to new drug discovery paradigms. sci-hub.se The ability to generate a library of khellactone-based compounds allows for high-throughput screening and the identification of lead compounds with improved efficacy and resistance profiles. nih.gov This approach, which combines natural product chemistry with modern drug screening technologies, is a powerful strategy for tackling the challenges of drug-resistant pathogens.
Moreover, the exploration of khellactone derivatives for cardiovascular and oncological applications highlights a shift towards multi-target drug discovery. sci-hub.se The inherent ability of the khellactone scaffold to be functionalized in various ways allows for the tuning of its pharmacological properties to potentially interact with multiple biological pathways involved in complex diseases. This multi-pronged approach is increasingly recognized as a more effective strategy than the traditional "one-target, one-drug" paradigm.
Methodological Frameworks for Trans-disciplinary Approaches in Natural Product Science
The successful translation of a natural product like trans-(+)-khellactone from a laboratory curiosity to a clinical candidate necessitates a robust trans-disciplinary research framework. This involves breaking down the silos between different scientific disciplines and fostering a collaborative environment.
Bridging Disciplinary Gaps in Khellactone Research
The journey of khellactone research from plant source to potential drug involves a spectrum of scientific expertise. Phytochemists are responsible for the isolation and structural elucidation of khellactone from natural sources. mdpi.com Medicinal chemists then take on the task of designing and synthesizing novel analogs to optimize biological activity and drug-like properties. dokumen.pub Pharmacologists and molecular biologists are crucial for evaluating the efficacy and mechanism of action of these compounds in various disease models. sci-hub.se
Collaborative Research Models in Phytochemical Investigations
The complexity of natural product-based drug discovery often requires collaborative models that bring together researchers from academia and industry. nih.govbiochemistry.orgthermofisher.comtimeshighereducation.com Academic institutions are typically strong in basic research, including the discovery of new natural products and the elucidation of their mechanisms of action. nih.gov Industry partners, on the other hand, possess the resources and expertise in drug development, including preclinical and clinical trials, and regulatory affairs. nih.gov
Successful collaborations in phytochemical research often involve:
Shared Resources and Expertise: Academic labs may have access to unique natural product libraries, while industry partners can provide high-throughput screening platforms and expertise in medicinal chemistry.
Joint Intellectual Property Agreements: Clear agreements on the ownership of intellectual property are essential to ensure that the contributions of all parties are recognized and that there is a clear path for commercialization.
Open Communication and Data Sharing: Regular meetings and open communication channels are vital for ensuring that the project stays on track and that all partners are aligned on the research goals.
The development of drugs based on the trans-(+)-khellactone scaffold would benefit immensely from such collaborative models. By leveraging the complementary strengths of academic and industrial partners, the path from discovery to clinical application can be significantly accelerated. nih.gov The Human Genome Project stands as a testament to the power of large-scale, collaborative research in advancing biomedical science. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity and enantiomeric purity of trans-(+)-khellactone?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) with chiral chromatography (e.g., HPLC using a Chiralpak® column) to resolve enantiomers. Compare optical rotation values with literature data . For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are essential to confirm molecular structure and stereochemistry .
Q. How should researchers design experiments to isolate trans-(+)-khellactone from natural sources like Ammi visnaga?
- Methodological Answer : Use bioassay-guided fractionation with solvents of increasing polarity (hexane → ethyl acetate → methanol). Monitor fractions via thin-layer chromatography (TLC) and validate purity using reversed-phase HPLC. Include negative controls (e.g., solvent blanks) to rule out artifacts .
Q. What are the critical parameters for validating analytical methods quantifying trans-(+)-khellactone in plant extracts?
- Methodological Answer : Follow ICH guidelines for linearity (R² ≥ 0.995), precision (%RSD < 2%), accuracy (spike recovery 95–105%), and limit of detection (LOD < 0.1 µg/mL). Use a certified reference standard and cross-validate results with two independent methods (e.g., UV-Vis and LC-MS) .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of trans-(+)-khellactone derivatives (e.g., vasodilatory vs. cytotoxic effects) be reconciled?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., endothelial vs. cancer cells) to assess selectivity. Use molecular docking to compare binding affinities for target proteins (e.g., PDE inhibitors vs. tubulin). Publish raw data and experimental conditions (e.g., oxygen levels, serum concentration) to enable meta-analysis .
Q. What strategies optimize the total synthesis of trans-(+)-khellactone to improve enantiomeric excess (ee) and scalability?
- Methodological Answer : Employ asymmetric catalysis (e.g., Shi epoxidation) for stereocontrol. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). Characterize intermediates via chiral GC-MS and report ee values for all steps .
Q. How can in silico models predict the pharmacokinetic properties of novel trans-(+)-khellactone analogs?
- Methodological Answer : Use QSAR software (e.g., Schrödinger’s QikProp) to calculate logP, BBB permeability, and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with ADMET predictor databases .
Data Reporting and Reproducibility
Q. What metadata should accompany trans-(+)-khellactone bioassay datasets to ensure reproducibility?
- Methodological Answer : Include cell line authentication details (e.g., ATCC ID), passage number, culture conditions (media, FBS batch), and assay controls (positive/negative). For in vivo studies, report animal strain, diet, and ethical approval ID. Archive raw data (e.g., flow cytometry FCS files) in public repositories like Figshare .
Q. How should researchers address batch-to-batch variability in trans-(+)-khellactone isolation?
- Methodological Answer : Implement statistical process control (SPC) charts for critical parameters (e.g., yield, purity). Use multivariate analysis (PCA) to identify variability sources (e.g., seasonal plant material differences). Publish batch records in supplementary materials .
Tables for Key Data
Guidance for Manuscript Preparation
- Methods Section : Describe novel synthesis steps in detail; cite established protocols (e.g., column chromatography). Use SI for repetitive data (e.g., NMR spectra of analogs) .
- Discussion : Contrast findings with prior work (e.g., conflicting bioactivity reports) and propose mechanistic hypotheses (e.g., allosteric modulation vs. competitive inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
